molecular formula C16H20ClNO4S B12310900 rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis

rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis

Cat. No.: B12310900
M. Wt: 357.9 g/mol
InChI Key: VHFIRLXXHZABQO-UHFFFAOYSA-N
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Description

Rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis is a complex organic compound with a unique structure that includes a chlorosulfonyl group and a cyclopenta[b]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis typically involves multiple steps. One common method includes the reaction of a suitable precursor with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorosulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Rac-methyl (4aR,7aR)-6-benzyl-octahydropyrano[2,3-c]pyrrole-7a-carboxylate
  • Rac-(3ar,6as)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one

Uniqueness

Rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis is unique due to its specific structural features, such as the chlorosulfonyl group and the cyclopenta[b]pyrrole ring system. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H20ClNO4S

Molecular Weight

357.9 g/mol

IUPAC Name

benzyl 3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate

InChI

InChI=1S/C16H20ClNO4S/c17-23(20,21)12-16-8-4-7-14(16)18(10-9-16)15(19)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2

InChI Key

VHFIRLXXHZABQO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)(CCN2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl

Origin of Product

United States

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